Methyl 6-pentylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-pentylpyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-pentylpyridazine-3-carboxylate typically involves the reaction of appropriate pyridazine precursors with pentyl groups under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-pentylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 6-pentylpyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Methyl 6-pentylpyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Methyl 6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a pentyl group.
Pyridazinone derivatives: Known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
CAS No. |
89967-28-2 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 6-pentylpyridazine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
LEHWITVIQALAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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